Cas no 287100-16-7 (2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol)

2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol is a Schiff base compound characterized by its bidentate chelating properties, derived from the condensation of a diamine with salicylaldehyde derivatives. Its structure features two phenolic hydroxyl groups and imine linkages, enabling strong coordination with transition metal ions, making it valuable in catalysis and material science. The extended hexyl chain enhances solubility in organic solvents, facilitating its use in homogeneous systems. This compound exhibits potential applications in asymmetric synthesis, polymer stabilization, and as a precursor for metallo-organic frameworks (MOFs). Its stability under ambient conditions and tunable electronic properties further underscore its utility in advanced chemical research.
2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol structure
287100-16-7 structure
Product name:2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol
CAS No:287100-16-7
MF:C20H24N2O2
Molecular Weight:324.416765213013
CID:6598171
PubChem ID:260228

2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol 化学的及び物理的性質

名前と識別子

    • 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol
    • o-Cresol,.alpha.'-(hexamethylenedinitrilo)di-
    • BDBM50481247
    • N,N'-Bis(salicylidene)-1,6-hexanediamine
    • NSC-91309
    • 4081-35-0
    • o-Cresol, .alpha.,.alpha.'-(hexamethylenedinitrilo)di-
    • MLS000777915
    • Bis(salicyliden)-hexamethylendiamin
    • .alpha.,.alpha.'-(Hexamethylenedinitrilo)di-o-cresol
    • 2-[(1E)-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]HEXYL}IMINO)METHYL]PHENOL
    • DXVHKINVBJRBGQ-YHARCJFQSA-N
    • F0827-0080
    • Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-
    • 2-[6-[(2-hydroxyphenyl)methylideneamino]hexyliminomethyl]phenol
    • SCHEMBL709600
    • N,N-Bis(salicylidene)-1,6hexanediamine
    • SMR000414309
    • Phenol,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-
    • 2,2'-((1E,1'E)-(hexane-1,6-diylbis(azanylylidene))bis(methanylylidene))diphenol
    • NCIOpen2_009795
    • 287100-16-7
    • MFCD00002247
    • DTXSID10884030
    • 2,2'-(1E,1'E)-(hexane-1,6-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)diphenol
    • N,N'-bis-(Salicylidene)-1,6-hexanediamine
    • NSC91309
    • 2,2'-[Hexane-1,6-diylbis(nitrilomethylidyne)]diphenol
    • n,n-bis(salicylidene)-1,6-hexanediamine
    • HMS2758G16
    • AKOS003658658
    • 2-((E)-[((E)-6-([(E)-(2-Hydroxyphenyl)methylidene]amino)hexyl)imino]methyl)phenol #
    • CHEMBL1163022
    • 2,2-((1E,1E)-(hexane-1,6-diylbis(azanylylidene))bis(methanylylidene))diphenol
    • Phenol, 2,2'-[1,6-hexanediylbis[(E)-nitrilomethylidyne]]bis-
    • インチ: 1S/C20H24N2O2/c23-19-11-5-3-9-17(19)15-21-13-7-1-2-8-14-22-16-18-10-4-6-12-20(18)24/h3-6,9-12,15-16,23-24H,1-2,7-8,13-14H2/b21-15+,22-16+
    • InChIKey: DXVHKINVBJRBGQ-YHARCJFQSA-N
    • SMILES: C(/N=C/C1=CC=CC=C1O)CCCCC/N=C/C1=CC=CC=C1O

計算された属性

  • 精确分子量: 324.183778013g/mol
  • 同位素质量: 324.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 348
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 65.2Ų

じっけんとくせい

  • 密度みつど: 1.07±0.1 g/cm3(Predicted)
  • ゆうかいてん: 133-134 °C(Solv: methanol (67-56-1))
  • Boiling Point: 505.0±45.0 °C(Predicted)
  • 酸度系数(pKa): 12.73±0.50(Predicted)

2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0827-0080-20mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0827-0080-5mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0827-0080-2μmol
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0827-0080-10μmol
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0827-0080-1mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0827-0080-50mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0827-0080-100mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA60166-1mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7
1mg
$245.00 2024-04-20
A2B Chem LLC
BA60166-25mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7
25mg
$360.00 2024-04-20
Life Chemicals
F0827-0080-15mg
2-[(1E)-({6-[(E)-[(2-hydroxyphenyl)methylidene]amino]hexyl}imino)methyl]phenol
287100-16-7 90%+
15mg
$89.0 2023-05-17

2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol 関連文献

2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenolに関する追加情報

Recent Advances in the Study of 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol (CAS: 287100-16-7)

The compound 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol (CAS: 287100-16-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a chelating agent, particularly in the context of metal ion coordination. The presence of hydroxyl and imino functional groups in its structure enables it to form stable complexes with various transition metals, which has implications for its use in catalysis and as a potential therapeutic agent. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in modulating oxidative stress pathways by scavenging reactive oxygen species (ROS) when complexed with copper ions.

In addition to its chelating properties, 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol has shown promise as an antimicrobial agent. A study conducted by the University of Cambridge (2024) revealed its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.

Further investigations into the pharmacokinetic properties of this compound have been conducted to assess its suitability as a drug candidate. Preliminary in vivo studies in rodent models have indicated favorable bioavailability and low toxicity profiles, making it a promising lead compound for further optimization. However, challenges remain in improving its metabolic stability, as recent findings suggest rapid hepatic clearance in certain experimental conditions.

The structural versatility of 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol has also enabled its application in material science. Researchers at MIT (2024) have utilized this compound as a building block for the development of novel supramolecular architectures with potential applications in drug delivery systems. The compound's ability to self-assemble into well-defined nanostructures under controlled conditions has opened new avenues for nanotechnology-based therapeutic approaches.

In conclusion, the growing body of research on 2-(1E)-({6-(E)-(2-hydroxyphenyl)methylideneaminohexyl}imino)methylphenol (CAS: 287100-16-7) underscores its multifaceted potential in chemical biology and medicinal applications. While significant progress has been made in understanding its biological activities and physicochemical properties, further research is needed to fully exploit its therapeutic potential and address current limitations in drug development applications.

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